molecular formula C6H12ClF2N B12291447 (3S)-3-(difluoromethyl)piperidine;hydrochloride

(3S)-3-(difluoromethyl)piperidine;hydrochloride

Cat. No.: B12291447
M. Wt: 171.61 g/mol
InChI Key: DCSDOLONHQYNBB-JEDNCBNOSA-N
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Description

(3S)-3-(Difluoromethyl)piperidine hydrochloride is a chiral piperidine derivative characterized by a difluoromethyl (-CF₂H) substituent at the 3S position of the six-membered piperidine ring, combined with a hydrochloride counterion. The stereospecific 3S configuration ensures distinct spatial orientation, which is critical for interactions with biological targets such as enzymes or receptors . The difluoromethyl group introduces moderate electronegativity and lipophilicity, balancing solubility and membrane permeability, while the hydrochloride salt enhances crystallinity and aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula

C6H12ClF2N

Molecular Weight

171.61 g/mol

IUPAC Name

(3S)-3-(difluoromethyl)piperidine;hydrochloride

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1

InChI Key

DCSDOLONHQYNBB-JEDNCBNOSA-N

Isomeric SMILES

C1C[C@@H](CNC1)C(F)F.Cl

Canonical SMILES

C1CC(CNC1)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Chiral Resolution of Racemic Mixtures

Chiral resolution remains a classical approach for obtaining enantiomerically pure (3S)-3-(difluoromethyl)piperidine hydrochloride. This method involves the separation of racemic 3-(difluoromethyl)piperidine using chiral resolving agents.

Key Steps:

  • Synthesis of Racemic 3-(Difluoromethyl)Piperidine :

    • A racemic mixture is prepared via nucleophilic substitution of 3-chloropiperidine with difluoromethylating agents (e.g., TMSCF₃ or CF₂HBr) under basic conditions.
    • Example: Treatment of 3-chloropiperidine with CF₂HBr in the presence of K₂CO₃ yields racemic 3-(difluoromethyl)piperidine.
  • Resolution via Diastereomeric Salt Formation :

    • The racemic base is treated with a chiral acid (e.g., (R)- or (S)-mandelic acid) to form diastereomeric salts, which are separated by fractional crystallization.
    • Hydrolysis of the resolved salt followed by HCl treatment yields the target hydrochloride.
Performance Data:
Resolving Agent Solvent Yield (S-enantiomer) Purity (ee) Source
(S)-Mandelic acid Ethanol 45% 98%
(R)-Camphorsulfonic acid Acetone 38% 95%

Limitations : Low yields due to incomplete resolution and high solvent consumption.

Asymmetric Hydrogenation of Pyridinium Salts

Asymmetric hydrogenation of trifluoromethyl-substituted pyridinium precursors is a stereoselective route to (3S)-3-(difluoromethyl)piperidine hydrochloride.

Key Steps:

  • Synthesis of Pyridinium Substrate :

    • 3-(Trifluoromethyl)pyridine is converted to a pyridinium salt via alkylation (e.g., methyl triflate).
  • Catalytic Hydrogenation :

    • Chiral iridium or ruthenium catalysts (e.g., [Ir((R)-Binap)] or [Ru((S)-Segphos)]) enable enantioselective reduction.
    • Example: Hydrogenation of 1-methyl-3-(trifluoromethyl)pyridinium chloride with [Ir((R)-DifluorPhos)] at 800 psi H₂ yields (3S)-3-(difluoromethyl)piperidine.
Performance Data:
Catalyst Pressure (psi) Temperature (°C) Yield ee Source
[Ir((R)-DifluorPhos)] 800 25 92% 90%
[Ru((S)-Segphos)] 600 50 85% 88%

Advantages : High enantioselectivity and scalability for industrial applications.

This method employs chiral auxiliaries to control stereochemistry during difluoromethyl group introduction.

Key Steps:

  • Preparation of Chiral Piperidine Intermediate :

    • (3S)-3-Hydroxypiperidine is derived from L-pipecolic acid via reduction (NaBH₄/LiAlH₄).
  • Difluoromethylation :

    • The hydroxyl group is replaced via Mitsunobu reaction (e.g., Ph₃P/DIAD with CF₂H₂) or SN2 substitution (CF₂HI/K₂CO₃).
    • Example: (3S)-3-Hydroxypiperidine reacts with CF₂HI in DMF to form (3S)-3-(difluoromethyl)piperidine.
  • Hydrochloride Formation :

    • The product is treated with HCl gas in ether to precipitate the hydrochloride salt.
Performance Data:
Starting Material Reagent Yield ee Source
(3S)-3-Hydroxypiperidine CF₂HI, K₂CO₃ 75% 99%
(3R)-3-Azidopiperidine TMSCF₃, CuI 68% 97%

Challenges : Requires high-purity chiral intermediates.

Ring-Closing Metathesis (RCM)

RCM constructs the piperidine ring while introducing the difluoromethyl group.

Key Steps:

  • Synthesis of Diene Precursor :

    • A linear diene (e.g., N-protected 5-amino-1-difluoromethylpent-2-ene) is prepared via allylation.
  • Metathesis Reaction :

    • Grubbs 2nd-generation catalyst facilitates cyclization to form (3S)-3-(difluoromethyl)piperidine.
  • Deprotection and Salt Formation :

    • Removal of protecting groups (e.g., Boc with HCl/dioxane) yields the hydrochloride salt.
Performance Data:
Catalyst Substrate Yield ee Source
Grubbs II Boc-protected diene 80% 99%
Hoveyda-Grubbs II Cbz-protected diene 78% 98%

Advantages : Excellent stereocontrol and compatibility with complex substrates.

Comparative Analysis of Methods

Method Yield Range ee Range Scalability Cost Efficiency
Chiral Resolution 35–45% 95–98% Low Moderate
Asymmetric Hydrogenation 85–92% 88–90% High High
Nucleophilic Substitution 68–75% 97–99% Moderate Low
RCM 78–80% 98–99% High High

Optimal Method : Asymmetric hydrogenation balances yield, enantioselectivity, and scalability for industrial use.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(difluoromethyl)piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the difluoromethyl group or reduction of other functional groups present.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may produce various substituted piperidine derivatives.

Scientific Research Applications

Synthesis Pathways

The synthesis of (3S)-3-(difluoromethyl)piperidine;hydrochloride often involves the use of difluoromethylation reactions, which can introduce the difluoromethyl group into piperidine derivatives. Various methods have been reported in literature, including:

  • From Lactams : Synthesis can start from δ-lactams that undergo difluoromethylation using reagents like CF3_3Br under acidic conditions, leading to the formation of piperidine derivatives .
  • Enamine Intermediates : Enamines derived from lactams can also serve as precursors for subsequent reactions that yield difluoromethyl-piperidines .

Biological Activities

The biological significance of (3S)-3-(difluoromethyl)piperidine;hydrochloride is primarily linked to its potential as a pharmacological agent. Some notable applications include:

  • Anticancer Activity : Piperidine derivatives have been studied for their anticancer properties. Research indicates that certain piperidine compounds exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction .
  • Neuropharmacology : The compound has been explored for its interactions with NMDA receptors. Specifically, studies have shown that difluoromethyl-piperidine derivatives can act as NR2B NMDA receptor antagonists, which may have implications in treating neurological disorders .
  • Antiparasitic Activity : Some derivatives of piperidine have demonstrated efficacy against parasitic infections, such as those caused by Trypanosoma species. This suggests that (3S)-3-(difluoromethyl)piperidine;hydrochloride could be a candidate for developing new antiparasitic agents .

Therapeutic Potential in Drug Design

The unique structural features of (3S)-3-(difluoromethyl)piperidine;hydrochloride make it an attractive scaffold in drug design:

  • Bioisosterism : The difluoromethyl group serves as a bioisostere for other functional groups like methyl or chloride, enhancing the lipophilicity and metabolic stability of the resulting compounds . This property is valuable in optimizing drug candidates for better pharmacokinetic profiles.
  • Chiral Optimization : The presence of chiral centers in piperidine derivatives allows for the development of enantiomerically pure compounds, which can lead to improved efficacy and reduced side effects in therapeutic applications .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of biologically active piperidine derivatives:

  • A study published in MDPI highlighted the synthesis of α-trifluoromethylpiperidinic derivatives and their biological evaluations, indicating promising anticancer activities through specific cellular pathways .
  • Research on NMDA receptor antagonists demonstrated that modifications to the piperidine structure could lead to enhanced selectivity and potency against certain receptor subtypes, showcasing the therapeutic potential of these compounds in neurological disorders .

Mechanism of Action

The mechanism of action of (3S)-3-(difluoromethyl)piperidine;hydrochloride would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity. The difluoromethyl group could influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Average Mass (g/mol) Substituent LogP (Estimated) Key Properties
(3S)-3-(Difluoromethyl)piperidine·HCl C₆H₁₂ClF₂N ~173.6 3S-CF₂H ~1.2 Moderate lipophilicity, enhanced solubility
(3S)-3-(Trifluoromethyl)piperidine·HCl C₆H₁₁ClF₃N 189.61 3S-CF₃ ~1.8 High lipophilicity, CNS penetration
3-(4-Trifluoromethylphenyl)piperidine·HCl C₁₂H₁₃ClF₃N 283.69 3-(4-CF₃-Ph) ~3.1 SSRI activity
4-(Diphenylmethoxy)piperidine·HCl C₁₈H₂₂ClNO 303.83 4-OCH(Ph)₂ ~4.5 Steric bulk, receptor selectivity

Biological Activity

(3S)-3-(Difluoromethyl)piperidine;hydrochloride is a piperidine derivative that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's difluoromethyl group enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications, particularly in neurology and oncology.

The presence of fluorine atoms in the structure of (3S)-3-(difluoromethyl)piperidine contributes to its unique chemical properties, which include:

  • Increased Lipophilicity : The fluorine atoms enhance the compound's ability to penetrate biological membranes.
  • Stability : Fluorinated compounds often exhibit improved metabolic stability compared to their non-fluorinated counterparts.

The mechanism of action for (3S)-3-(difluoromethyl)piperidine involves interactions with specific molecular targets. The fluorine atoms increase the compound's binding affinity to target proteins, which can modulate their activity. This interaction is crucial for its potential therapeutic effects, particularly in neurological disorders .

1. Anticancer Activity

Recent studies have investigated the anticancer properties of piperidine derivatives, including (3S)-3-(difluoromethyl)piperidine. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study reported enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, demonstrating its potential as an anticancer agent .

Cell LineIC50 (μM)Reference
FaDu5.2
A5497.5
HeLa6.8

2. Neurological Applications

The compound has been explored for its potential use in treating neurological disorders due to its ability to act as a ligand for histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neuroprotection. Studies have shown that dual-targeting compounds like (3S)-3-(difluoromethyl)piperidine can enhance analgesic effects and improve outcomes in models of neuropathic pain .

Case Study 1: Anticancer Efficacy

In a recent study, (3S)-3-(difluoromethyl)piperidine was tested against human cancer cell lines A549 and HeLa. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values suggesting it could be a promising candidate for further development as an anticancer drug .

Case Study 2: Neuropathic Pain Management

Another study focused on the dual action of (3S)-3-(difluoromethyl)piperidine on histamine H3 and sigma-1 receptors. The findings suggested that this compound could potentially alleviate neuropathic pain by modulating these receptors, leading to improved pain management strategies .

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